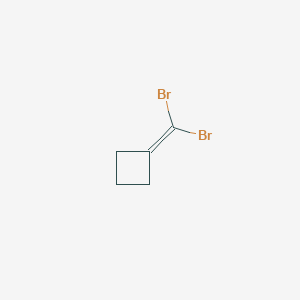
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- is a xanthone derivative characterized by its unique tricyclic structure. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- typically involves the cyclization of diaryl ketones. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core . For instance, the cyclization of diaryl ketones can yield the desired xanthone derivative in high yields, such as 93% for 1,2,3-trimethoxy-9H-xanthen-9-one .
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the xanthone core.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the aromatic rings .
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a role in cellular responses to oxidative stress and inflammation . This interaction can enhance the translocation of Nrf2, leading to increased expression of antioxidant genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Mangostin: Another xanthone derivative with similar antioxidant and anti-inflammatory properties.
γ-Mangostin: Known for its anti-cancer and anti-inflammatory effects.
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: A closely related compound with similar structural features.
Uniqueness
What sets 9H-Xanthen-9-one, 7-hydroxy-2,3,4-trimethoxy- apart is its specific combination of hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Eigenschaften
| 81944-51-6 | |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
7-hydroxy-2,3,4-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(18)9-6-8(17)4-5-11(9)22-14(10)16(21-3)15(12)20-2/h4-7,17H,1-3H3 |
InChI-Schlüssel |
OUNAASURYBCECC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
